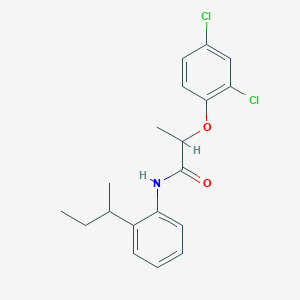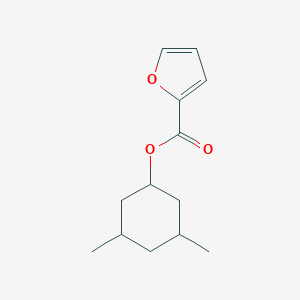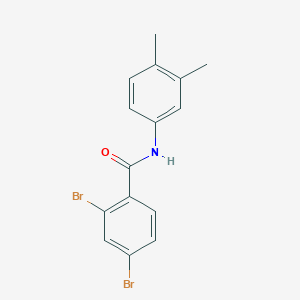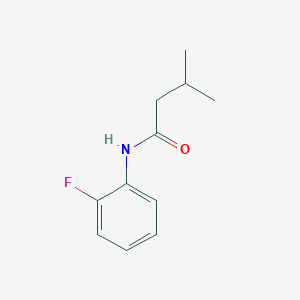
N-(4-methyl-1,3-benzothiazol-2-yl)butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-methyl-1,3-benzothiazol-2-yl)butanamide, also known as MBBA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MBBA is a benzothiazole derivative that has been synthesized through various methods and has shown promising results in its mechanism of action, biochemical and physiological effects, and future directions for research.
作用机制
N-(4-methyl-1,3-benzothiazol-2-yl)butanamide exhibits its biological activity through various mechanisms of action. In anticancer studies, N-(4-methyl-1,3-benzothiazol-2-yl)butanamide has been shown to induce apoptosis and inhibit cell proliferation by targeting various pathways, including the PI3K/Akt and MAPK/ERK pathways. In antifungal and antibacterial studies, N-(4-methyl-1,3-benzothiazol-2-yl)butanamide has been shown to disrupt cell membrane integrity and inhibit cell growth.
Biochemical and Physiological Effects
N-(4-methyl-1,3-benzothiazol-2-yl)butanamide has been shown to exhibit various biochemical and physiological effects, including antioxidant activity, anti-inflammatory activity, and neuroprotective activity. In antioxidant studies, N-(4-methyl-1,3-benzothiazol-2-yl)butanamide has been shown to scavenge free radicals and protect against oxidative stress. In anti-inflammatory studies, N-(4-methyl-1,3-benzothiazol-2-yl)butanamide has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation. In neuroprotective studies, N-(4-methyl-1,3-benzothiazol-2-yl)butanamide has been shown to protect against neuronal damage and improve cognitive function.
实验室实验的优点和局限性
N-(4-methyl-1,3-benzothiazol-2-yl)butanamide has several advantages for use in lab experiments, including its high purity, stability, and low toxicity. However, N-(4-methyl-1,3-benzothiazol-2-yl)butanamide also has some limitations, including its low solubility in water and some organic solvents, which can affect its bioavailability and efficacy.
未来方向
There are several future directions for research on N-(4-methyl-1,3-benzothiazol-2-yl)butanamide, including its potential use as a therapeutic agent for various diseases, such as cancer, Alzheimer's disease, and Parkinson's disease. Additionally, N-(4-methyl-1,3-benzothiazol-2-yl)butanamide can be further studied for its potential use in material science and environmental science, including the synthesis of new materials and the development of new fluorescent probes for the detection of heavy metals in water.
Conclusion
In conclusion, N-(4-methyl-1,3-benzothiazol-2-yl)butanamide is a promising chemical compound that has shown potential applications in various fields, including medicinal chemistry, material science, and environmental science. N-(4-methyl-1,3-benzothiazol-2-yl)butanamide has been synthesized through various methods and has exhibited its biological activity through various mechanisms of action. N-(4-methyl-1,3-benzothiazol-2-yl)butanamide has also shown various biochemical and physiological effects and has several advantages and limitations for use in lab experiments. There are several future directions for research on N-(4-methyl-1,3-benzothiazol-2-yl)butanamide, which can lead to the development of new therapeutic agents and materials.
合成方法
N-(4-methyl-1,3-benzothiazol-2-yl)butanamide can be synthesized through various methods, including the reaction of 4-methyl-2-aminobenzenethiol with n-butyl bromide in the presence of potassium carbonate. Another method involves the reaction of 4-methyl-2-aminobenzenethiol with butyric anhydride in the presence of triethylamine. These methods have been optimized to obtain high yields of N-(4-methyl-1,3-benzothiazol-2-yl)butanamide with purity.
科学研究应用
N-(4-methyl-1,3-benzothiazol-2-yl)butanamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, N-(4-methyl-1,3-benzothiazol-2-yl)butanamide has been shown to exhibit anticancer, antifungal, and antibacterial properties. In material science, N-(4-methyl-1,3-benzothiazol-2-yl)butanamide has been used as a precursor for the synthesis of various polymers and materials. In environmental science, N-(4-methyl-1,3-benzothiazol-2-yl)butanamide has been used as a fluorescent probe for the detection of heavy metals in water.
属性
分子式 |
C12H14N2OS |
|---|---|
分子量 |
234.32 g/mol |
IUPAC 名称 |
N-(4-methyl-1,3-benzothiazol-2-yl)butanamide |
InChI |
InChI=1S/C12H14N2OS/c1-3-5-10(15)13-12-14-11-8(2)6-4-7-9(11)16-12/h4,6-7H,3,5H2,1-2H3,(H,13,14,15) |
InChI 键 |
ZUFJLTZTZLAURN-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NC1=NC2=C(C=CC=C2S1)C |
规范 SMILES |
CCCC(=O)NC1=NC2=C(C=CC=C2S1)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![[1,1'-Biphenyl]-4-yl cyclobutanecarboxylate](/img/structure/B290881.png)
![[1,1'-Biphenyl]-4-yl 2,5-dibromobenzoate](/img/structure/B290884.png)
![[1,1'-Biphenyl]-4-yl cyclopentanecarboxylate](/img/structure/B290885.png)





